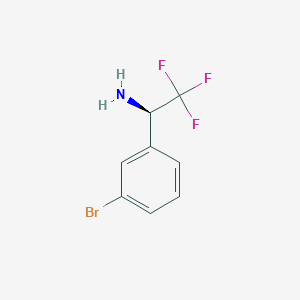

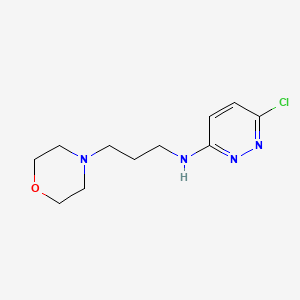

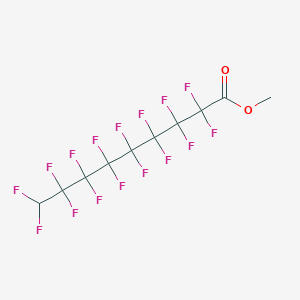

![molecular formula C13H10N2 B3043370 7-苯基咪唑并[1,2-a]吡啶 CAS No. 85102-27-8](/img/structure/B3043370.png)

7-苯基咪唑并[1,2-a]吡啶

描述

7-Phenylimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds. These compounds have gained interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One such method is the one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions, which results in excellent yields ranging from 72% to 89% . This method is advantageous due to its simplicity and high efficiency.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a phenyl group attached to the imidazo[1,2-a]pyridine core. The variations in the substituents on the phenyl ring and the imidazo[1,2-a]pyridine core can significantly influence the biological activity of these compounds .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, which allow for the introduction of different functional groups. These reactions can be utilized to synthesize a wide range of compounds with potential biological activities. For instance, the synthesis of 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine scaffolds involves a sequential coupling of N-tosylhydrazones with imidazopyridines and reductive Cadogan annulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic rings. These properties are crucial for determining the compound's suitability for pharmaceutical applications. For example, the antiinflammatory activity of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives was evaluated, and the most active compound was identified as 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid .

科学研究应用

乳腺癌化疗

一系列新型硒代咪唑并[1,2-a]吡啶,包括 7-苯基咪唑并[1,2-a]吡啶的衍生物,已在乳腺癌化疗中显示出前景。这些化合物对 MCF-7 乳腺癌细胞表现出高细胞毒性,并导致细胞周期 G2/M 期细胞数量减少。发现它们插入 DNA,导致细胞中 DNA 断裂,并通过凋亡诱导细胞死亡,表明在乳腺癌治疗中作为抗增殖剂的潜力 (Almeida 等人,2018)。

抗炎和镇痛活性

已合成 2-苯基咪唑并[1,2-a]吡啶衍生物并评估其抗炎和镇痛活性。这些化合物在减轻炎症和疼痛方面显示出显着效果,其中 6-甲基-2-苯基咪唑并[1,2-a]吡啶-3-羧酸被确定为该系列中最具活性的化合物 (Di Chiacchio 等人,1998)。

荧光性质

已研究基于咪唑并[1,2-a]吡啶的化合物,包括 2-苯基咪唑并[1,2-a]吡啶衍生物的荧光性质。这些化合物因其在各个领域的潜在应用而很重要,包括生物标记和光化学传感器 (Tomoda 等人,1999)。

合成方法

已经开发出 2-苯基咪唑并[1,2-α]吡啶的高效一锅合成方法。这些方法以优异的收率生产 2-苯基咪唑并[1,2-α]吡啶,表明了一种实用且高效的方法来制备这些化合物,这可能在各种研究和工业应用中很有用 (Le 等人,2012)。

对苯二氮卓受体的结合亲和力

已研究 2-苯基咪唑并[1,2-α]吡啶衍生物对中枢和外周苯二氮卓受体的亲和力。这些化合物根据其结构变化表现出高亲和力和选择性,表明它们作为苯二氮卓受体配体的潜力,这可能有助于治疗剂的开发 (Trapani 等人,1997)。

药物化学应用

已证明 2-苯基咪唑并[1,2-a]吡啶的合成和表征,突出了其作为药物化学中特权结构的潜力。该化合物的特性使其适用于药物和制药研究中的深入讨论 (Santaniello 等人,2017)。

作用机制

Target of Action

7-Phenylimidazo[1,2-a]pyridine is a compound that targets essential, conserved cellular processes . It has been found to have significant activity against kinetoplastid parasites .

Mode of Action

The mode of action of 7-Phenylimidazo[1,2-a]pyridine is complex and multifaceted. It has been shown to have distinct mechanisms of action depending on its structure . For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions, suggesting that it acts by disrupting mitochondria . On the other hand, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine acted as a DNA poison, causing damage to the nuclear DNA and inducing mutagenesis .

Biochemical Pathways

It has been suggested that it may interfere with electron transport and mitochondrial functions, leading to mitochondrial fragmentation . It may also cause damage to nuclear DNA, potentially affecting DNA replication and transcription processes .

Pharmacokinetics

It is known that the compound’s activity can be influenced by the presence of electron-withdrawing substituents at the 2-position of the imidazo[1,2-a]pyridine structure .

Result of Action

The result of 7-Phenylimidazo[1,2-a]pyridine’s action can vary depending on its specific structure and the cellular context. For example, it can cause mitochondrial fragmentation, leading to cellular toxicity . It can also damage nuclear DNA, potentially leading to mutations and altered gene expression . In some contexts, these effects could contribute to its activity against kinetoplastid parasites .

Action Environment

The action of 7-Phenylimidazo[1,2-a]pyridine can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the compound’s reactivity . Additionally, the compound’s activity can be influenced by the presence of electron-withdrawing substituents at the 2-position of the imidazo[1,2-a]pyridine structure

生化分析

Biochemical Properties

The biochemical properties of 7-Phenylimidazo[1,2-a]pyridine are largely determined by its interactions with various biomolecules. It undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the reactive intermediate, the heteroaryl nitrenium ion, which is implicated in DNA damage and genotoxicity .

Cellular Effects

7-Phenylimidazo[1,2-a]pyridine has been shown to have distinct effects on different types of cells. For instance, it was found to inhibit the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner . Additionally, it has been shown to induce gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes, and cancer .

Molecular Mechanism

The molecular mechanism of action of 7-Phenylimidazo[1,2-a]pyridine involves its interaction with various biomolecules. It has been shown to undergo radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Phenylimidazo[1,2-a]pyridine can change over time. For instance, it has been shown to have a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .

Metabolic Pathways

7-Phenylimidazo[1,2-a]pyridine is involved in various metabolic pathways. It undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the reactive intermediate, the heteroaryl nitrenium ion .

属性

IUPAC Name |

7-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-11(5-3-1)12-6-8-15-9-7-14-13(15)10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQCHWTUIBLKCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=NC=CN3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

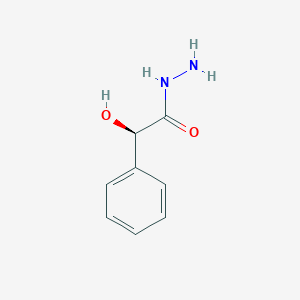

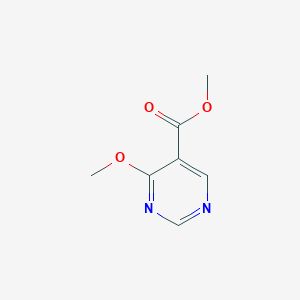

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxolan-2-yl)propan-1-one](/img/structure/B3043297.png)

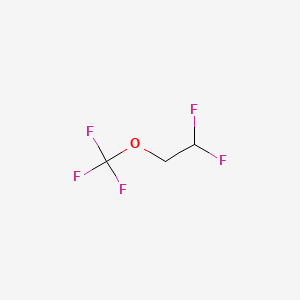

![1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane](/img/structure/B3043306.png)